REACTION_SMILES
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[CH3:25][CH2:26][OH:27].[Cl:1][C:2](=[CH:3][C:4]([CH2:5][CH2:6][O:7][c:8]1[cH:9][cH:10][c:11]([Cl:14])[cH:12][cH:13]1)([CH3:15])[CH3:16])[O:17][c:18]1[cH:19][cH:20][c:21]([Cl:22])[cH:23][cH:24]1.[ClH:28]>>[Cl:1][CH2:2][C:3]([C:4]([CH2:5][CH2:6][O:7][c:8]1[cH:9][cH:10][c:11]([Cl:14])[cH:12][cH:13]1)([CH3:15])[CH3:16])=[O:27]
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Name
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Type
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product
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Smiles
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CC(C)(CCOc1ccc(Cl)cc1)C(=O)CCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |